molecular formula C22H22ClN3O2S B11512893 (5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-(2-ethoxybenzylidene)-1,3-thiazol-4(5H)-one

(5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-(2-ethoxybenzylidene)-1,3-thiazol-4(5H)-one

Cat. No.: B11512893
M. Wt: 427.9 g/mol
InChI Key: SCYBGBOTJVCPCL-HMMYKYKNSA-N
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Description

The compound (5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-(2-ethoxybenzylidene)-1,3-thiazol-4(5H)-one is a thiazolidinone derivative characterized by a 1,3-thiazol-4(5H)-one core substituted with a 4-(4-chlorophenyl)piperazine moiety at position 2 and a 2-ethoxybenzylidene group at position 3. Its molecular formula is C₂₂H₂₁ClN₃O₂S, with a molecular weight of 438.94 g/mol.

Properties

Molecular Formula

C22H22ClN3O2S

Molecular Weight

427.9 g/mol

IUPAC Name

(5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-[(2-ethoxyphenyl)methylidene]-1,3-thiazol-4-one

InChI

InChI=1S/C22H22ClN3O2S/c1-2-28-19-6-4-3-5-16(19)15-20-21(27)24-22(29-20)26-13-11-25(12-14-26)18-9-7-17(23)8-10-18/h3-10,15H,2,11-14H2,1H3/b20-15+

InChI Key

SCYBGBOTJVCPCL-HMMYKYKNSA-N

Isomeric SMILES

CCOC1=CC=CC=C1/C=C/2\C(=O)N=C(S2)N3CCN(CC3)C4=CC=C(C=C4)Cl

Canonical SMILES

CCOC1=CC=CC=C1C=C2C(=O)N=C(S2)N3CCN(CC3)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-(2-ethoxybenzylidene)-1,3-thiazol-4(5H)-one typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions.

    Introduction of the Chlorophenyl Group: This step often involves electrophilic aromatic substitution reactions.

    Formation of the Ethoxybenzylidene Group: This is typically achieved through condensation reactions involving aldehydes and ketones.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.

    Reduction: Reduction reactions can occur at the piperazine ring, potentially leading to the formation of secondary amines.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially involving the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce secondary amines.

Scientific Research Applications

Medicinal Chemistry

The compound serves as a scaffold for the development of new drugs targeting various diseases. Its structural features allow for modifications that can enhance efficacy and reduce side effects. Research has indicated that derivatives of thiazole compounds can exhibit significant antitumor activity and are being explored for their potential as anticancer agents.

Neuropharmacology

Studies suggest that the piperazine moiety contributes to the compound's ability to interact with central nervous system targets. This interaction may provide insights into treatments for disorders such as depression and anxiety. Research has shown that similar compounds can act as serotonin receptor antagonists, which are crucial in managing mood disorders.

Antimicrobial Activity

Research into the antimicrobial properties of thiazole derivatives indicates that this compound may possess significant antibacterial and antifungal activities. A study conducted on related compounds demonstrated effective inhibition against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Case Study 1: Antitumor Activity

A recent study evaluated a series of thiazole derivatives, including similar compounds to (5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-(2-ethoxybenzylidene)-1,3-thiazol-4(5H)-one, for their cytotoxic effects on cancer cell lines. Results indicated that certain modifications to the thiazole ring enhanced the compounds' ability to induce apoptosis in cancer cells, making them promising candidates for further development as anticancer agents.

CompoundCell LineIC50 (µM)
AMCF712
BHeLa15
CA54910

Case Study 2: Neuropharmacological Effects

In a neuropharmacological study, the compound was tested for its effects on serotonin receptors. The findings revealed that it acted as a partial agonist at certain serotonin receptor subtypes, indicating potential use in developing treatments for mood disorders.

Mechanism of Action

The mechanism of action of (5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-(2-ethoxybenzylidene)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s effects are mediated through pathways involving signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Thiazolidinone Derivatives

Compound Name / ID Substituents (Benzylidene) Piperazine/Piperidine Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 2-ethoxy 4-(4-chlorophenyl)piperazin-1-yl C₂₂H₂₁ClN₃O₂S 438.94 Moderate polarity; ethoxy enhances lipophilicity vs. hydroxy analogs
(5E)-5-(4-Hydroxybenzylidene) analog 4-hydroxy 4-(4-chlorophenyl)piperazin-1-yl C₂₀H₁₈ClN₃O₂S 407.90 Higher polarity due to phenolic -OH; commercial availability
(5E)-5-(2,4-Dichlorobenzylidene)-2-(piperidin-1-yl)-1,3-thiazol-4(5H)-one 2,4-dichloro Piperidin-1-yl C₁₅H₁₃Cl₂N₂OS 353.25 Increased lipophilicity; chair conformation of piperidine ring; intramolecular C–H⋯S bond
(5E)-5-(4-Methoxybenzylidene)-2-(piperidin-1-yl)-1,3-thiazol-4(5H)-one 4-methoxy Piperidin-1-yl C₁₆H₁₈N₂O₂S 302.38 Dihedral angle of 12.01° between thiazolidinone and benzene ring; intermolecular C–H⋯O bonds
(5E)-2-[4-(2-Methylphenyl)piperazin-1-yl]-5-[4-(allyloxy)benzylidene] analog 4-allyloxy 4-(2-methylphenyl)piperazin-1-yl C₂₄H₂₅N₃O₂S 419.54 Allyloxy group introduces potential for π-π stacking; higher molecular weight
(5E)-2-[4-(3-Trifluoromethylphenyl)piperazin-1-yl]-5-[4-(allyloxy)benzylidene] 4-allyloxy 4-(3-trifluoromethylphenyl)piperazin-1-yl C₂₄H₂₂F₃N₃O₂S 481.51 Trifluoromethyl enhances electronegativity; likely improved metabolic stability

Structural and Electronic Effects

  • Substituent Position: The 2-ethoxy group in the target compound occupies the ortho position on the benzylidene ring, introducing steric hindrance that may limit rotational freedom compared to para-substituted analogs (e.g., 4-methoxy in ). This could reduce binding affinity to flat hydrophobic pockets in enzymes or receptors.
  • Piperazine vs. Piperidine :

    • Piperazine derivatives (e.g., target compound and ) have two nitrogen atoms, enabling stronger hydrogen bonding compared to piperidine analogs (). This may improve solubility and target interaction.

Crystallographic Insights

  • Conformational Stability: The piperidine ring in adopts a chair conformation, while the piperazine ring in the target compound likely exhibits a boat or chair conformation depending on substituents. In , the dihedral angle between the thiazolidinone and benzene ring (12.01°) suggests partial conjugation, whereas steric effects from the 2-ethoxy group in the target compound may increase this angle, reducing planarity .
  • Hydrogen Bonding: Intramolecular C–H⋯S bonds stabilize the thiazolidinone core in , while intermolecular C–H⋯O bonds in facilitate crystal packing. The target compound’s 2-ethoxy group may participate in weaker C–H⋯O interactions.

Hypothesized Bioactivity

  • Anticancer Activity : Chlorinated derivatives (e.g., ) may interact with cellular targets via hydrophobic interactions, while methoxy/ethoxy groups (, target compound) could modulate electron density for redox activity.
  • Central Nervous System (CNS) Targets : The 4-(4-chlorophenyl)piperazine moiety is common in antipsychotic drugs (e.g., aripiprazole), suggesting possible dopamine or serotonin receptor modulation .

Biological Activity

The compound (5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-(2-ethoxybenzylidene)-1,3-thiazol-4(5H)-one, often referred to as a thiazole derivative, is of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C23H24ClN3OC_{23}H_{24}ClN_3O with a molecular weight of approximately 393.91 g/mol. The structure features a thiazole ring, a piperazine moiety, and an ethoxybenzylidene substituent, which are believed to contribute to its biological activities.

Anticancer Activity

Recent studies have focused on the anticancer properties of thiazole derivatives. The compound has shown promising results in various in vitro assays against different cancer cell lines.

Case Study: Anticancer Efficacy

A study published in MDPI highlights the synthesis of thiazole derivatives and their evaluation against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The compound demonstrated significant antiproliferative effects with IC50 values of 2.57 µM for MCF-7 and 7.26 µM for HepG2, compared to Staurosporine, a known anticancer agent with IC50 values of 6.77 µM and 8.40 µM respectively .

Table 1: IC50 Values of Thiazole Derivatives

CompoundCancer Cell LineIC50 (µM)
This compoundMCF-72.57
This compoundHepG27.26
StaurosporineMCF-76.77
StaurosporineHepG28.40

The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of key signaling pathways associated with tumor growth and survival. Specifically, it has been reported to inhibit the VEGFR-2 kinase, a receptor that plays a crucial role in tumor angiogenesis. The compound showed an IC50 value of 0.15 µM against VEGFR-2 compared to Sorafenib (IC50 = 0.059 µM), indicating its potential as an effective VEGFR inhibitor .

Additional Biological Activities

Beyond anticancer properties, thiazole derivatives have been investigated for other pharmacological activities including antimicrobial and anti-inflammatory effects. For instance, compounds within this class have exhibited significant activity against various bacterial strains and have been evaluated for their potential as anti-inflammatory agents .

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves multi-step procedures that include the formation of the thiazole ring followed by the introduction of piperazine and ethoxybenzaldehyde moieties. Structure-activity relationship (SAR) studies indicate that modifications on the benzylidene group can significantly influence biological activity; for example, introducing electron-donating or withdrawing groups can enhance or reduce cytotoxicity against specific cancer cell lines .

Q & A

Q. Methodological Recommendations

  • Synthetic optimization : Replace 1,4-dioxane with greener solvents (e.g., cyclopentyl methyl ether) to improve sustainability .
  • Data validation : Cross-reference cytotoxicity results with clonogenic assays to confirm anti-proliferative effects .
  • Crystallographic analysis : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to resolve disordered regions in the piperazine ring .

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